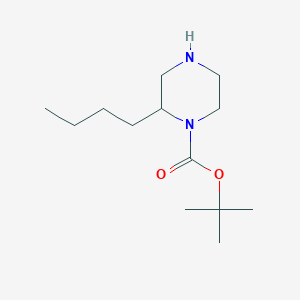

1-Boc-2-butyl-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-butylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHDUWJBVKOUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609843 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027511-69-8 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-2-butyl-piperazine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-butyl-piperazine, a mono-Boc protected piperazine derivative, is a chiral building block of significant interest in medicinal chemistry. Its structure, featuring a piperazine core with a butyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, offers a versatile platform for the synthesis of complex molecular architectures. The presence of a chiral center and the orthogonal reactivity of the two nitrogen atoms make it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, offering insights for researchers engaged in drug discovery and development.

Chemical Identity and Properties

Two primary forms of this compound are commercially available, distinguished by their stereochemistry: the racemic mixture and the (S)-enantiomer.

| Identifier | This compound (Racemic/Unspecified) | (S)-1-Boc-2-butyl-piperazine |

| CAS Number | 1027511-69-8 | 169447-76-1[1] |

| Molecular Formula | C₁₃H₂₆N₂O₂ | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol | 242.36 g/mol [1] |

| IUPAC Name | tert-butyl 2-butylpiperazine-1-carboxylate | tert-butyl (2S)-2-butylpiperazine-1-carboxylate[1] |

| Appearance | Colorless to yellow liquid | Not specified |

| Purity | Typically ≥97% | Typically ≥97%[1] |

| Predicted Boiling Point | 320.5 ± 17.0 °C | Not specified |

| Predicted Density | 0.964 ± 0.06 g/cm³ | Not specified |

| Predicted pKa | 8.49 ± 0.40 | Not specified |

| Storage Temperature | 2-8°C | Not specified |

Synthesis Strategies: Crafting the Chiral Core

The synthesis of 2-substituted piperazines, such as this compound, presents a significant stereochemical challenge. Several enantioselective strategies have been developed to address this, providing access to these valuable chiral building blocks.

Catalytic Asymmetric Allylic Alkylation of Piperazin-2-ones

A powerful method for the enantioselective synthesis of α-substituted piperazines involves the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones.[2][3][4][5] This approach allows for the formation of α-secondary and α-tertiary piperazin-2-ones with high enantiomeric excess. The resulting chiral piperazin-2-one can then be reduced to the corresponding piperazine.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of enantioenriched 2-alkyl-piperazines.

This strategy offers a versatile route to a variety of chiral 2-substituted piperazines by varying the allylic substrate used in the alkylation step. The use of an N-Boc protecting group on the piperazin-2-one is advantageous as it can facilitate the synthesis of the starting material and can be readily removed in the final steps.[6][7]

Asymmetric Lithiation-Trapping of N-Boc Piperazines

Another effective method for the enantioselective functionalization of the piperazine ring is through asymmetric lithiation-trapping.[8] This approach involves the deprotonation of an N-Boc protected piperazine at the α-position using a chiral ligand-alkyllithium base complex, followed by quenching with an electrophile.

Experimental Protocol (General):

-

Preparation: To a solution of an N-Boc-N'-alkyl-piperazine in an anhydrous aprotic solvent (e.g., THF, Et₂O) at low temperature (-78 °C), add a chiral ligand such as (-)-sparteine or a (+)-sparteine surrogate.

-

Lithiation: Slowly add a solution of sec-butyllithium (s-BuLi) and stir the reaction mixture at -78 °C for the optimized lithiation time.

-

Trapping: Quench the resulting lithiated intermediate with the desired electrophile (e.g., an alkyl halide).

-

Work-up and Purification: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The success of this method is highly dependent on the nature of the distal N-substituent and the electrophile used.[8]

Applications in Drug Discovery

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs. The introduction of a butyl group at the 2-position of the piperazine ring can significantly impact the pharmacological properties of a molecule by introducing a chiral center and a lipophilic substituent. This can lead to improved target binding, selectivity, and pharmacokinetic profiles.

While specific, publicly available applications of this compound are not extensively documented, its utility can be inferred from the broad applications of substituted piperazines in various therapeutic areas, including:

-

Oncology: As exemplified by the kinase inhibitor Imatinib, piperazine-containing compounds are crucial in cancer therapy.[2]

-

Infectious Diseases: The fluoroquinolone antibiotic Ciprofloxacin contains a piperazine ring, highlighting its importance in antibacterial drug design.[2]

-

Central Nervous System (CNS) Disorders: Piperazine derivatives are found in drugs for Parkinson's disease (Piribedil) and HIV (Indinavir).[2]

The availability of enantiomerically pure this compound allows for the systematic exploration of stereochemistry in drug candidates, a critical aspect of modern drug design.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. The development of robust enantioselective synthetic methods has made this and other 2-substituted piperazines more accessible to the medicinal chemistry community. As the demand for three-dimensional molecular scaffolds in drug discovery continues to grow, the importance of chiral intermediates like this compound is set to increase, paving the way for the development of next-generation therapeutics.

References

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 2015, 54(1), 179-183. [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Stoltz, B. M., et al. stoltz2.caltech.edu. [Link]

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 2019, 10(3), 788-792. [Link]

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 2019, 10(3), 788-792. [Link]

-

Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie International Edition, 2015, 54(1), 179-183. [Link]

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS. [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 2016, 138(2), 651-659. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation [authors.library.caltech.edu]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-2-butyl-piperazine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Boc-2-butyl-piperazine (tert-butyl 2-butylpiperazine-1-carboxylate), a valuable intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes predicted data with field-proven methodologies for experimental characterization. We delve into the structural and electronic properties that govern the behavior of this molecule, offering detailed, self-validating protocols for determining key parameters such as pKa, solubility, and spectral characteristics. By explaining the causality behind experimental choices, this guide aims to equip scientists with the knowledge to not only understand but also effectively utilize this compound in their research endeavors.

Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The strategic introduction of substituents onto the piperazine core allows for the fine-tuning of a molecule's physicochemical and pharmacological profile. This compound, with its asymmetrically substituted ring, represents a key building block for creating novel chemical entities with tailored properties. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom facilitates selective functionalization at the other, while the butyl group at the 2-position introduces lipophilicity and steric bulk, which can significantly influence receptor binding and metabolic stability.[2] A thorough understanding of the physicochemical properties of this intermediate is therefore paramount for its effective application in multi-step syntheses and the rational design of new therapeutic agents.

Synthesis and Purification of this compound

The synthesis of 2-substituted N-Boc-piperazines can be achieved through various synthetic strategies, with a common approach being the direct α-lithiation of an N-Boc-piperazine derivative followed by quenching with an electrophile.[3] This methodology allows for the direct functionalization of the carbon atom adjacent to the Boc-protected nitrogen.

Synthetic Pathway: A Plausible Approach

A likely synthetic route to this compound involves the α-lithiation of a suitably protected piperazine, followed by reaction with a butylating agent.

Diagram 1: Proposed Synthesis of this compound

Experimental Protocol:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water to a known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH meter to monitor the pH.

-

Titration: Add a standardized solution of hydrochloric acid in small increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the piperazine has been protonated (the half-equivalence point).

Causality: Potentiometric titration is a robust and direct method for determining the pKa of a basic compound. The use of a strong acid ensures a sharp inflection point, and temperature control is crucial as pKa values are temperature-dependent.

Solubility Profile Determination

Solubility in both aqueous and organic solvents is a critical parameter for drug development and chemical synthesis.

Experimental Protocol (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH, ethanol, isopropanol, dichloromethane, ethyl acetate).

-

Equilibration: Shake the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: Centrifuge the samples to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique such as HPLC-UV.

Causality: The shake-flask method is considered the gold standard for solubility determination as it ensures that a true equilibrium is reached between the dissolved and undissolved states of the compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Expected ¹H NMR Features:

-

A singlet integrating to 9 protons for the tert-butyl group of the Boc protector.

-

A series of multiplets for the protons on the piperazine ring and the butyl chain.

-

A broad singlet for the N-H proton of the secondary amine.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Integrate the proton signals and assign the chemical shifts to the corresponding protons and carbons in the molecule.

MS is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

-

A molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 242.36.

-

Characteristic fragment ions corresponding to the loss of the Boc group or cleavage of the butyl chain.

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

-

Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: Acquire the mass spectrum and identify the molecular ion and major fragment ions.

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorptions:

-

A strong C=O stretching vibration for the carbamate group of the Boc protector (~1680-1700 cm⁻¹).

-

N-H stretching vibration for the secondary amine (~3200-3500 cm⁻¹).

-

C-H stretching vibrations for the alkyl groups (~2850-3000 cm⁻¹).

Experimental Protocol:

-

Sample Preparation: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This compound is a valuable synthetic intermediate with physicochemical properties that make it well-suited for applications in medicinal chemistry. This guide has provided an overview of its key characteristics, including its synthesis, and has offered detailed, scientifically-grounded protocols for the experimental determination of its pKa, solubility, and spectral properties. By understanding and applying these methodologies, researchers can ensure the quality and purity of this compound and leverage its unique properties in the design and synthesis of novel molecules with therapeutic potential.

References

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

-

Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Synthesis of 2-substituted piperazines via direct a-lithiation. (2019). ResearchGate. Retrieved from [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Retrieved from [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

- CN106543107A - A kind of synthetic method of 1 BOC piperazines. Google Patents.

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Retrieved from [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI. Retrieved from [Link]

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (2018). Chemical Science (RSC Publishing). Retrieved from [Link]

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Retrieved from [Link]

-

1-Boc-piperazine. LookChem. Retrieved from [Link]

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Retrieved from [Link]

-

tert-Butyl piperazine-1-carboxylate. Manasa Life Sciences. Retrieved from [Link]

- CN106543107B - A kind of synthetic method of 1-BOC- piperazine. Google Patents.

- CN108033931A - A kind of synthetic method of N-Boc piperazines. Google Patents.

- CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. Google Patents.

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE. Patent 2470182 - EPO. Retrieved from [Link]

- CN108033931B - Synthesis method of N-Boc piperazine. Google Patents.

Sources

An In-depth Technical Guide to 1-Boc-2-butyl-piperazine: Structure, Stereochemistry, and Analytical Considerations

This guide provides a comprehensive technical overview of 1-Boc-2-butyl-piperazine, a chiral building block of significant interest in medicinal chemistry. We will delve into its structural features, the critical implications of its stereochemistry, methods for its synthesis, and robust analytical protocols for stereochemical and purity verification. This document is intended for researchers, scientists, and drug development professionals who utilize chiral scaffolds in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Chiral Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][3] Its utility stems from its ability to improve the pharmacokinetic profile of drug candidates and to serve as a versatile linker between different pharmacophoric elements.[4]

Introducing stereocenters into the piperazine ring, as seen in this compound, adds a crucial third dimension to molecular design. The specific spatial arrangement of substituents can profoundly influence a molecule's interaction with chiral biological targets like enzymes and receptors.[5][6] Consequently, controlling the stereochemistry of these building blocks is paramount, as different enantiomers can exhibit varied efficacy, selectivity, and toxicity profiles.[5] this compound, with its chiral center at the C2 position and an orthogonal protecting group strategy (a Boc group on one nitrogen and a free secondary amine on the other), represents a highly valuable intermediate for the stereospecific synthesis of complex pharmaceutical agents.[7][8]

Molecular Structure and Physicochemical Properties

This compound, formally named tert-butyl 2-butylpiperazine-1-carboxylate, possesses a unique combination of structural features that dictate its chemical behavior and utility.

-

Core Structure : A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.

-

Chiral Center : The carbon atom at the C2 position is substituted with a butyl group, rendering it a stereocenter.

-

Protecting Group : The nitrogen at the N1 position is protected by a tert-butoxycarbonyl (Boc) group. This bulky, acid-labile group prevents N1 from participating in reactions, thereby directing functionalization to the N4 position.[9][10] It also influences the conformational equilibrium of the piperazine ring.[11][12]

-

Reactive Site : The secondary amine at the N4 position is a nucleophilic site available for a wide range of chemical transformations, such as alkylation, acylation, and Buchwald-Hartwig amination.[13][14]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1027511-69-8 | [15] |

| Molecular Formula | C₁₃H₂₆N₂O₂ | [15] |

| Molecular Weight | 242.36 g/mol | [15] |

| Boiling Point (Predicted) | 320.5 ± 17.0 °C | [15] |

| Density (Predicted) | 0.964 ± 0.06 g/cm³ | [15] |

| Storage Temperature | 2-8 °C | [15] |

The Central Role of Stereochemistry

The C2 carbon of this compound is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-Boc-2-butyl-piperazine and (S)-1-Boc-2-butyl-piperazine.

The absolute configuration (R or S) of this stereocenter is critical in drug development. The three-dimensional arrangement of the butyl group dictates how the molecule, and any subsequent derivatives, will fit into the binding pocket of a biological target. The differential binding affinity of enantiomers can lead to one being a potent therapeutic while the other is inactive or, in some cases, responsible for undesirable side effects.[6] Therefore, the synthesis and quality control must be enantioselective to ensure the production of a single, desired stereoisomer.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Synthesis and Stereocontrol

Achieving high enantiomeric purity is the primary challenge in synthesizing chiral 2-substituted piperazines. Several strategies have been developed, often starting from components of the chiral pool or employing asymmetric catalysis.

A common and effective approach involves starting from a chiral α-amino acid, which provides a readily available source of stereochemistry.[7]

Field-Proven Synthetic Workflow Example

This workflow illustrates a scalable, multi-step synthesis designed to produce enantiomerically pure 2-substituted piperazines.[7]

Caption: General synthetic workflow for chiral 2-substituted piperazines.

Causality Behind Experimental Choices:

-

Choice of Starting Material : Using a commercially available, enantiopure α-amino acid like (S)-Norleucine directly installs the desired stereochemistry at the future C2 position, avoiding costly and complex resolution or asymmetric synthesis steps later on.

-

Orthogonal Protecting Groups : The use of a Nosyl (Ns) group alongside the Boc group is a deliberate choice. The Nosyl group is stable under the conditions required for ring formation but can be selectively removed under mild basic conditions that leave the acid-sensitive Boc group intact. This orthogonal strategy is crucial for controlled, stepwise synthesis.

-

Aza-Michael Addition : The key ring-forming step often involves an aza-Michael addition.[7] This transformation is highly efficient for constructing the piperazine core. Activating the hydroxyl group as a mesylate (Step 3) creates an excellent leaving group, facilitating the intramolecular cyclization.

Analytical Characterization and Quality Control

Confirming the identity, purity, and, most importantly, the stereochemical integrity of this compound is a non-negotiable step in its application. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control.

Structural Verification: NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the Boc group (a singlet integrating to 9H around 1.4-1.5 ppm), the butyl chain protons, and the distinct, often complex, signals of the piperazine ring protons.[16][17][18] Due to restricted rotation around the N-Boc amide bond, signal broadening or the appearance of multiple conformers at room temperature is common, providing further structural insight.[11][12]

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight (242.36 g/mol ). Techniques like Electrospray Ionization (ESI) will typically show the protonated molecule [M+H]⁺ at m/z 243.4.

Stereochemical Integrity: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds.[19][20]

Underlying Principle : The separation relies on a Chiral Stationary Phase (CSP). The CSP is a solid support (typically silica) to which a chiral selector is immobilized. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. These complexes have different binding energies, causing one enantiomer to be retained on the column longer than the other, resulting in their separation.[21] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating a wide range of chiral molecules, including piperidine derivatives.[22]

Protocol: A Self-Validating Chiral HPLC Method

-

Column Selection : Screen several polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) to find the one that provides the best resolution.

-

Mobile Phase : Start with a normal-phase mobile phase, typically a mixture of hexane and a polar alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA).

-

Additive : For basic compounds like piperazines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase is critical. This deactivates acidic sites on the silica support, preventing peak tailing and improving resolution.

-

Method Validation :

-

Inject a Racemic Standard : First, inject a 50:50 mixture of the (R) and (S) enantiomers. This is essential to prove the method is capable of separation and to determine the retention times of each enantiomer.

-

Calculate Resolution (Rs) : The separation between the two enantiomer peaks should have a resolution (Rs) value ≥ 1.5 for baseline separation, ensuring accurate quantification.

-

Inject the Test Sample : Inject the synthesized sample under the same conditions.

-

Calculate Enantiomeric Excess (% ee) : The % ee is calculated from the peak areas (A) of the major and minor enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

-

Caption: A typical workflow for chiral HPLC analysis.

Applications in Drug Discovery and Development

Chiral 2-substituted piperazines are key intermediates in the synthesis of a multitude of biologically active molecules.[8][23] The butyl group in this compound can serve as a lipophilic element to enhance membrane permeability or to occupy a specific hydrophobic pocket in a target protein. The N4 position provides a convenient handle for introducing diverse functionalities to explore structure-activity relationships (SAR).

For instance, enantiopure 2-substituted piperazines are crucial components in the synthesis of HIV protease inhibitors like Indinavir and kinase inhibitors used in oncology.[23][24] The precise stereochemistry at the C2 position is often essential for achieving the high potency and selectivity required for a successful drug candidate.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block that enables the exploration of three-dimensional chemical space in drug discovery. A deep understanding of its structure, the critical importance of its stereochemistry, and the application of rigorous, self-validating analytical methods are essential for its effective use. The ability to synthesize and confirm the stereochemical purity of this intermediate allows medicinal chemists to design and build next-generation therapeutics with greater precision and control over their biological activity.

References

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution . RSC Publishing. Available from: [Link]

-

1-Boc-piperazine - SpectraBase . Wiley Science Solutions. Available from: [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines . Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design . Thieme. Available from: [Link]

-

Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography . ResearchGate. Available from: [Link]

-

Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines . ACS Catalysis via PMC, NIH. Available from: [Link]

-

Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors . ACS Chemical Neuroscience via PubMed. Available from: [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation . Stoltz Group, Caltech. Available from: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines . Molecules via PubMed Central. Available from: [Link]

-

1-Boc-piperazine . LookChem. Available from: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . ResearchGate. Available from: [Link]

-

Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates . The Journal of Organic Chemistry. Available from: [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery . ResearchGate. Available from: [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications . Dalton Transactions (RSC Publishing). Available from: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. Available from: [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent . Journal of the American Chemical Society. Available from: [Link]

-

Chiral HPLC Separations . Phenomenex. Available from: [Link]

-

1-Boc -Piperazine - (57260-71-6) . NSR laboratories Pvt. Ltd. Available from: [Link]

-

Chiral HPLC separation: strategy and approaches . Chiralpedia. Available from: [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . IntechOpen. Available from: [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives . ChemRxiv. Available from: [Link]

Sources

- 1. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 1-Boc -Piperazine - (57260-71-6) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]

- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. lifechempharma.com [lifechempharma.com]

- 14. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 15. This compound CAS#: 1027511-69-8 [m.chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. spectrabase.com [spectrabase.com]

- 18. 1-BOC-Piperazine (57260-71-6) 1H NMR [m.chemicalbook.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. phx.phenomenex.com [phx.phenomenex.com]

- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 22. benchchem.com [benchchem.com]

- 23. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 24. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectral Characterization of 1-Boc-2-butyl-piperazine

Introduction

1-Boc-2-butyl-piperazine is a chiral N-protected piperazine derivative. As with many substituted heterocycles, it serves as a valuable building block in medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the second nitrogen, while the butyl group at the C2 position introduces a lipophilic and chiral center, making it a key intermediate for complex molecular architectures.

Accurate structural confirmation and purity assessment are paramount in synthetic chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this process. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous characterization of the molecule.

This guide provides an in-depth analysis of the expected spectral data for this compound. As experimental data for this specific compound is not widely available in public spectral databases, this document focuses on a detailed prediction and interpretation of its spectra based on fundamental principles and data from analogous structures. This predictive framework serves as a robust reference for researchers synthesizing this molecule or similar derivatives.

Molecular Structure and Spectroscopic Overview

A thorough analysis begins with the molecule's structure. Understanding the symmetry, electronic environment, and functional groups is key to predicting and interpreting its spectral output.

Caption: Molecular structure of this compound.

The structure reveals several key features for spectral analysis:

-

Chiral Center: The C2 carbon is a stereocenter, rendering the piperazine ring protons and carbons diastereotopic and thus magnetically non-equivalent.

-

Boc Group: This group will produce a strong carbonyl (C=O) signal in the IR spectrum and characteristic signals for the tert-butyl group in both ¹H and ¹³C NMR.

-

Piperazine Ring: A flexible six-membered ring whose protons will exhibit complex splitting patterns due to axial and equatorial positions and coupling between adjacent and geminal protons.

-

Butyl Chain: A simple alkyl chain with distinct proton and carbon environments.

Workflow for Spectroscopic Analysis

The comprehensive characterization of a novel compound like this compound follows a logical workflow, ensuring that data from each technique is used to build a cohesive structural picture.

Caption: General workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the chiral center at C2, we expect a complex and asymmetric spectrum.

Experimental Protocol (¹H NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.9 - 4.1 | m | 1H | H-2 | Methine proton on the chiral center, adjacent to N1 and the butyl group. Expected to be downfield. |

| ~3.7 - 3.9 | m | 1H | H-6 (axial) | Axial proton deshielded by the N1-Boc group. |

| ~3.0 - 3.2 | m | 2H | H-3, H-5 | Protons adjacent to the secondary amine (N4). |

| ~2.7 - 2.9 | m | 2H | H-6 (eq), H-5 | Remaining piperazine ring protons. |

| ~2.5 - 2.7 | m | 1H | H-3 | Remaining piperazine ring proton. |

| ~1.9 (variable) | br s | 1H | N-H | Proton on N4; chemical shift and appearance are concentration and solvent dependent. |

| ~1.6 - 1.8 | m | 2H | H-1' | CH₂ of the butyl group attached to the chiral center. |

| 1.48 | s | 9H | Boc (CH₃)₃ | Classic singlet for the nine equivalent protons of the tert-butyl group. |

| ~1.2 - 1.4 | m | 4H | H-2', H-3' | Methylene protons of the butyl chain. |

| ~0.90 | t, J ≈ 7.2 Hz | 3H | H-4' | Terminal methyl group of the butyl chain, split into a triplet by the adjacent CH₂. |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C=O (Boc) | Carbonyl carbon of the carbamate group. |

| ~79.5 | C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |

| ~57.0 | C-2 | Chiral carbon, shifted downfield by two adjacent nitrogen atoms. |

| ~46-50 | C-3, C-5, C-6 | Piperazine ring carbons. Multiple distinct signals are expected due to asymmetry. |

| ~35.0 | C-1' | Butyl chain carbon attached to the ring. |

| ~28.4 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |

| ~27.0 | C-2' | Butyl chain methylene carbon. |

| ~22.5 | C-3' | Butyl chain methylene carbon. |

| ~14.0 | C-4' | Terminal methyl carbon of the butyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (ATR-IR)

-

Sample Preparation: Apply a small amount of the neat oil or solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Processing: Perform a background scan and ratio it against the sample scan to generate the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3340 | Medium, Broad | N-H Stretch | Stretching vibration of the secondary amine in the piperazine ring. |

| 2955, 2870 | Strong | C-H Stretch (sp³) | Asymmetric and symmetric stretching of C-H bonds in the butyl and piperazine groups. |

| ~1695 | Strong | C=O Stretch | Carbonyl stretch of the Boc protecting group. This is a key diagnostic peak. |

| ~1420 | Medium | C-H Bend | Scissoring/bending vibrations of CH₂ groups. |

| ~1365 | Medium | C-H Bend | Characteristic gem-dimethyl bending from the tert-butyl group. |

| ~1160 | Strong | C-O Stretch | Stretch associated with the O-C(CH₃)₃ part of the Boc group. |

| ~1120 | Strong | C-N Stretch | Stretching of the carbamate and amine C-N bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and substructural elements.

Experimental Protocol (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

-

Acquisition Mode: Operate in positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. Acquire data over a mass range of m/z 50-500.

-

Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₃H₂₆N₂O₂

-

Monoisotopic Mass: 242.1994 g/mol

-

Predicted Molecular Ion:

-

[M+H]⁺: m/z = 243.2067

-

[M+Na]⁺: m/z = 265.1886

-

Plausible Fragmentation Pathway

The Boc group is notoriously labile in the mass spectrometer. Its fragmentation provides a clear diagnostic signature.

Caption: Predicted ESI-MS fragmentation of this compound.

-

Loss of Isobutylene (C₄H₈): A very common fragmentation for Boc-protected amines, resulting in a carbamic acid intermediate that rapidly decarboxylates. This leads to a peak at m/z 187.1 .

-

Loss of the entire Boc group (C₅H₉O₂): Cleavage of the N-C bond results in the protonated 2-butyl-piperazine fragment at m/z 143.1 .

-

Formation of tert-butyl cation (C₄H₉)⁺: The highly stable tert-butyl cation is often observed as a prominent peak at m/z 57.1 .

Conclusion

The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR define the precise carbon-hydrogen framework and confirm the diastereotopic nature of the ring, IR spectroscopy provides rapid confirmation of key functional groups, most notably the Boc-carbonyl. Finally, high-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns that corroborate the presence of the Boc and butyl substituents. This guide provides a predictive but comprehensive blueprint for the characterization of this molecule, empowering researchers to confidently verify its synthesis and purity.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Reich, H. J. Structure Determination Using NMR Spectroscopy. University of Wisconsin. [Link]

-

NIST Chemistry WebBook. Data collection of spectral and chemical properties. National Institute of Standards and Technology. [Link]

Commercial availability of chiral 1-Boc-2-butyl-piperazine

An In-depth Technical Guide to the Commercial Availability and Synthetic Landscape of Chiral 1-Boc-2-butyl-piperazine

Abstract

Chiral 2-substituted piperazines are foundational scaffolds in modern medicinal chemistry, integral to the development of novel therapeutics. This technical guide provides a comprehensive overview of (R)- and (S)-1-Boc-2-butyl-piperazine, a key chiral building block for drug discovery professionals. We delve into its commercial availability from various suppliers, outline its critical physicochemical properties, and present a detailed examination of the primary synthetic strategies used to access this compound in enantiomerically pure form. These strategies—asymmetric synthesis, chiral pool-based approaches, and classical resolution—are discussed with an emphasis on the underlying chemical principles and practical execution. Detailed protocols and workflow diagrams are provided to equip researchers with the knowledge to either source or synthesize this versatile intermediate for their research and development pipelines.

Introduction: The Significance of Chiral 2-Substituted Piperazines in Drug Discovery

The piperazine ring is a privileged heterocyclic motif, consistently ranking among the most common scaffolds found in small-molecule pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[1] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability, and its two nitrogen atoms provide versatile handles for synthetic modification. When a substituent is introduced at the 2-position, a stereocenter is created, giving rise to chiral piperazine derivatives.

The introduction of chirality is a cornerstone of modern drug design. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Utilizing an enantiomerically pure building block like this compound allows for the precise, three-dimensional construction of drug candidates, which can enhance binding affinity and selectivity for a biological target.[2] The tert-butoxycarbonyl (Boc) protecting group on one nitrogen renders the two amines orthogonally reactive, enabling selective functionalization at the free secondary amine before subsequent modification at the other nitrogen, making it an invaluable and highly versatile intermediate.[3]

Physicochemical Properties and Identification

Accurate identification and handling of chiral this compound are critical for successful research outcomes. The properties for both the (R) and (S) enantiomers are summarized below.

| Property | (R)-1-Boc-2-butyl-piperazine | (S)-1-Boc-2-butyl-piperazine |

| Appearance | Solid or Oil | Solid or Oil |

| CAS Number | 1212133-43-1[4][5] | 169447-76-1[6] |

| Molecular Formula | C₁₃H₂₆N₂O₂[4][5] | C₁₃H₂₆N₂O₂[6] |

| Molecular Weight | 242.36 g/mol [4][5] | 242.36 g/mol [6] |

| Typical Purity | ≥95-97%[4][] | ≥97%[6] |

| Boiling Point | ~320.5 °C (Predicted)[5] | Not specified |

| Density | ~0.964 g/cm³ (Predicted)[5] | Not specified |

| Storage Conditions | 2–8 °C under inert gas[5] | Room Temperature / Refrigerated |

Commercial Availability and Sourcing

Both enantiomers of this compound are commercially available from a range of chemical suppliers, facilitating their direct use in research and development without the need for in-house synthesis. Availability, packaging, and pricing are subject to change, and researchers should consult directly with suppliers for current information.

| Enantiomer | Supplier(s) | CAS Number |

| (R)-1-Boc-2-butyl-piperazine | ChemScene, ChemicalBook, BOC Sciences[4][5][] | 1212133-43-1 |

| (S)-1-Boc-2-butyl-piperazine | Fluorochem[6] | 169447-76-1 |

When sourcing this compound, it is imperative to obtain a Certificate of Analysis (CoA) to verify its identity, purity (typically assessed by HPLC or GC), and enantiomeric excess (ee), which is determined using chiral chromatography.

The Synthetic Landscape: Accessing Enantiopure this compound

While commercial sourcing is often the most direct route, an understanding of the synthetic methodologies is crucial for process development, scale-up, or situations where a custom-synthesized derivative is required. The primary strategies for obtaining this chiral building block are asymmetric synthesis, synthesis from the chiral pool, and chiral resolution.

Strategy 1: Asymmetric Synthesis via Direct C-H Functionalization

Directly functionalizing the piperazine ring enantioselectively represents a highly efficient and modern approach. A powerful method involves the asymmetric lithiation of an N-Boc piperazine, followed by trapping the resulting anion with an electrophile.[8][9] This strategy, pioneered by O'Brien and coworkers, utilizes a chiral ligand, such as (-)-sparteine or a sparteine surrogate, to direct the deprotonation to one of the two enantiotopic C-H bonds adjacent to the Boc-protected nitrogen.

The causality behind this choice is atom economy; it avoids the installation and removal of directing groups and builds the desired stereocenter on a pre-formed ring. The choice of a butylating agent (e.g., butyl iodide or bromide) as the electrophile completes the synthesis.

Caption: Workflow for Chiral Pool Synthesis.

Strategy 3: Chiral Resolution of a Racemic Mixture

Classical resolution is a time-tested method for separating enantiomers. [10]This process involves reacting a racemic mixture of 2-butyl-piperazine (synthesized achirally and with the Boc group absent) with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid or di-p-anisoyl-d-tartaric acid. [11] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The less soluble salt will crystallize out of solution first. After separation, the salt is treated with a base to break it apart, liberating the desired enantiomer of the piperazine. The final step is to protect the N1 position with a Boc group. The primary drawback of this method is that the maximum theoretical yield is 50%, although the undesired enantiomer can sometimes be racemized and recycled.

Caption: Workflow for Chiral Resolution.

Key Applications in Medicinal Chemistry

The primary utility of chiral this compound is as a versatile intermediate. The free secondary amine serves as a nucleophile for a variety of coupling reactions, most commonly N-arylation or N-alkylation, to attach the piperazine core to other parts of a target molecule. Following this, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal the second nitrogen for further functionalization. This sequential, controlled reactivity is essential in the multi-step synthesis of complex drug candidates, particularly those targeting the central nervous system. [12][13]

Conclusion

Chiral this compound is a valuable building block for pharmaceutical research, and its commercial availability greatly accelerates the drug discovery process. Both (R) and (S) enantiomers can be readily sourced from specialized chemical suppliers. For applications requiring large quantities or custom derivatives, a thorough understanding of the synthetic options is essential. Asymmetric synthesis, chiral pool strategies, and classical resolution each offer viable, albeit different, approaches to obtaining this key intermediate, providing researchers and process chemists with the flexibility needed to advance their programs from the lab to the clinic.

References

-

Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing). [Link]

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - NIH. [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society. [Link]

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Chemical Communications (RSC Publishing). [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed. [Link]

-

(S)-1-Boc-2-((S)-sec-butyl)piperazine - Proactive Molecular Research. [Link]

-

(S)-1-Boc-Piperazine-2-carboxylic acid price & availability - MOLBASE. [Link]

-

Preparation of chiral 2-methylpiperazine - ResearchGate. [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. [Link]

-

Chiral resolution - Wikipedia. [Link]

-

Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed. [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF - ResearchGate. [Link]

-

Progress in the synthesis of medicinal intermediate chiral 2-substituted piperazines | Request PDF - ResearchGate. [Link]

- CN108033931B - Synthesis method of N-Boc piperazine - Google P

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine | Organic Process Research & Development. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. [Link]

Sources

- 1. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. (R)-1-Boc-2-butyl-piperazine | 1212133-43-1 [amp.chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Nature of the Piperazine Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of a wide array of therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets, often with high affinity. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential example of such a scaffold.[1][2] Its prevalence in over 100 FDA-approved drugs is a testament to its remarkable versatility and favorable physicochemical properties, which have solidified its status as a cornerstone in modern drug design.[1][3]

The utility of the piperazine moiety stems from a unique combination of attributes. The two nitrogen atoms act as basic centers that can be protonated at physiological pH, a feature that often enhances aqueous solubility and, consequently, bioavailability.[2] Furthermore, the piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable framework for the precise spatial orientation of pharmacophoric groups, which is crucial for effective interaction with biological targets.[2][4] From a synthetic standpoint, the dual nitrogen atoms offer readily available handles for derivatization, making the piperazine scaffold an exceptionally tractable tool for medicinal chemists to fine-tune the properties of drug candidates.[4][5]

This guide provides a comprehensive technical exploration of substituted piperazines, covering their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications, supported by detailed experimental protocols and quantitative data.

Synthetic Strategies for Substituted Piperazines: Building the Core

The ability to efficiently and selectively introduce substituents onto the piperazine ring is fundamental to its application in drug discovery. The two nitrogen atoms, N1 and N4, are the primary points of diversification.

N-Arylation: The Buchwald-Hartwig Amination

The formation of a carbon-nitrogen bond between an aryl group and the piperazine nitrogen is a common and critical transformation. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for achieving this, largely replacing harsher classical methods.[1] This reaction is particularly valuable for its broad substrate scope and tolerance of various functional groups.

Causality in Experimental Choices: The selection of the palladium catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination.[1] Sterically hindered and electron-rich phosphine ligands are often essential for high yields, especially when dealing with less reactive aryl chlorides. The choice of base is also crucial; weaker bases may not be effective in deprotonating the piperazine, while overly strong bases can lead to side reactions. The solvent must be able to dissolve all reactants and be stable at the required reaction temperature.

Experimental Protocol: Synthesis of N-Aryl-N'-Boc-piperazine via Buchwald-Hartwig Amination [1]

This protocol describes a general procedure for the coupling of N-Boc-piperazine with an aryl halide.

Materials:

-

Aryl halide (1.0 equiv)

-

N-Boc-piperazine (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

-

Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.

-

Add the anhydrous solvent to the Schlenk tube via syringe.

-

In a separate vial, prepare the catalyst/ligand solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.

Caption: Workflow for the Buchwald-Hartwig Amination.

N-Benzylation: Reductive Amination

The introduction of a benzyl group is another common modification of the piperazine scaffold. Reductive amination is a highly effective method for this transformation, involving the reaction of piperazine with a benzaldehyde derivative in the presence of a reducing agent.

Experimental Protocol: Synthesis of 1-Benzylpiperazine [6]

This protocol describes a general procedure for the reductive amination of piperazine with benzaldehyde.

Materials:

-

Piperazine (1.0 equiv)

-

Benzaldehyde (1.0 equiv)

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Solvent (e.g., dichloromethane, methanol)

-

Acetic acid (catalytic amount, if needed)

Procedure:

-

Dissolve piperazine and benzaldehyde in the chosen solvent in a round-bottom flask.

-

If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for imine/iminium ion formation.

-

Add the reducing agent portion-wise to the reaction mixture, controlling any potential exotherm.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure or by column chromatography to yield 1-benzylpiperazine.[6]

Self-Validation: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR) and its purity confirmed by GC-MS or HPLC.

Caption: Workflow for Reductive Amination.

Analytical Characterization of Piperazine Derivatives

Robust analytical methods are essential for confirming the identity, purity, and stability of synthesized piperazine derivatives.[5] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile piperazine derivatives.[5] For piperazine itself, which lacks a strong UV chromophore, derivatization is often necessary to enhance detection. A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups to form a stable, UV-active product.[5]

Experimental Protocol: HPLC-UV Analysis of Piperazine Derivatives (with Derivatization) [5][7]

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.[5][7]

-

Analytical column: e.g., Chiralpak IC (250 x 4.6 mm, 5 µm).[5][7]

Reagents and Mobile Phase:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Diethylamine (reagent grade)

-

Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[7]

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.[7]

-

Injection volume: 10 µL.[7]

-

Column temperature: 35°C.[7]

-

Detection Wavelength: 340 nm (for NBD-Cl derivative).[7]

Sample Preparation (Derivatization):

-

Prepare a standard solution of the piperazine derivative in a suitable solvent.

-

Prepare a solution of NBD-Cl in acetonitrile.

-

Mix the piperazine solution with an excess of the NBD-Cl solution.

-

Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[5]

-

Cool the solution and dilute with the mobile phase before injection.

Data Analysis:

-

Identify the peak corresponding to the piperazine derivative based on its retention time compared to a standard.

-

Quantify the analyte using a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable piperazine derivatives.[8]

Experimental Protocol: GC-MS Analysis of Piperazine Derivatives [8]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column: e.g., J&W DB-5ms (30 m × 0.25 mm × 0.25 µm).[8]

GC Conditions:

-

Carrier gas: Helium at a constant flow of 1 mL/min.[8]

-

Oven temperature program: Initial temperature of 120°C for 1 min, then ramp to 150°C at 10°C/min and hold for 5 min, followed by a ramp of 7.5°C/min to 300°C, with a 2 min hold.[8]

-

Injection mode: Splitless.

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 550.

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., ethyl acetate).

-

For some applications, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be used to improve chromatographic properties.[8][9]

Data Analysis:

-

Identify compounds by comparing their retention times and mass spectra with those of reference standards or library data.

-

Quantify using a calibration curve prepared with standards.

The Piperazine Scaffold in Action: Case Studies of Marketed Drugs

The versatility of the piperazine scaffold is best illustrated by its presence in a wide range of blockbuster drugs.

Imatinib (Gleevec®): A Revolution in Cancer Therapy

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[10] The N-methylpiperazine moiety in imatinib is crucial for its pharmacological profile, enhancing its aqueous solubility and oral bioavailability.[11]

Synthesis of Imatinib: The synthesis of imatinib is a multi-step process that culminates in the coupling of the core pyrimidine-aniline structure with N-methylpiperazine.[10]

Olanzapine (Zyprexa®): An Atypical Antipsychotic

Olanzapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. It features a 4-methylpiperazin-1-yl group attached to a thienobenzodiazepine core.[12]

Synthesis of Olanzapine: A common synthetic route involves the reaction of 4-amino-2-methyl-10H-thieno-[2,3-b][5][10]benzodiazepine with N-methylpiperazine.[13][14]

Vortioxetine (Brintellix®): A Multimodal Antidepressant

Vortioxetine is an antidepressant with a multimodal mechanism of action. Its structure includes a piperazine ring linking a 2,4-dimethylphenylthio moiety to a phenyl group.

Synthesis of Vortioxetine: The synthesis often involves a palladium-catalyzed coupling reaction to form the piperazine ring, for example, by reacting an aniline intermediate with bis(2-chloroethyl)amine.[15][16]

Structure-Activity Relationships (SAR) and Bioisosteric Replacement

Systematic modification of the substituents on the piperazine ring is a cornerstone of lead optimization in drug discovery. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Quantitative SAR of Piperazine-Containing Kinase Inhibitors

The following table presents a selection of piperazine amides as c-Jun N-terminal kinase (JNK) inhibitors, illustrating the impact of substitution on inhibitory activity.

| Compound | R Group on Piperazine | JNK3 IC₅₀ (µM) | JNK1 IC₅₀ (µM) |

| 4a | H | 10.0 | >20 |

| 4b | Methyl | 1.1 | 0.52 |

| 4c | Ethyl | 1.2 | 0.81 |

| 4d | Isopropyl | 0.82 | 0.40 |

| 4g | Cyclopropylmethyl | 0.17 | 0.08 |

| 4i | Propargyl | 0.25 | 0.12 |

| Data adapted from reference[14] |

Analysis of SAR: The data shows that replacing the hydrogen at the N4 position of the piperazine (4a) with small alkyl groups (4b-d) generally improves potency.[14] Introducing groups with sp2 or sp character, such as cyclopropylmethyl (4g) and propargyl (4i), leads to a significant boost in inhibitory activity, potentially due to favorable interactions within the kinase active site.[14]

Bioisosteric Replacement of the Piperazine Ring

While the piperazine ring offers many advantages, it can also introduce metabolic liabilities.[17] In such cases, medicinal chemists often employ bioisosteric replacement, where the piperazine ring is replaced with another group that has similar physical or chemical properties, with the aim of improving the drug's overall profile.[17]

Common bioisosteres for the piperazine ring include homopiperazine, diazabicycloalkanes, and spirodiamines.[17][18] The choice of bioisostere can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[17]

Caption: Physicochemical properties of piperazine and its bioisosteres.

Conclusion and Future Perspectives

The substituted piperazine has earned its status as a privileged scaffold in medicinal chemistry through decades of successful application in drug discovery. Its unique combination of physicochemical properties and synthetic accessibility ensures its continued relevance. Future innovations in this field will likely focus on the development of novel, more efficient, and selective synthetic methodologies, particularly for the functionalization of the carbon atoms of the piperazine ring, which remains a relatively underexplored area.[19][20] The exploration of new and more sophisticated piperazine bioisosteres will also continue to be a fruitful avenue for overcoming ADME challenges and fine-tuning the properties of the next generation of piperazine-containing therapeutics.

References

-

A Guide to the Vortioxetine Synthesis Process. (URL: [Link])

- Processes for the synthesis of olanzapine. (URL: )

-

VORTIOXETINE - New Drug Approvals. (URL: [Link])

-

Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (URL: [Link])

-

Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. (URL: [Link])

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (URL: [Link])

-

Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (URL: [Link])

- An improved process for the preparation of vortioxetine and salts thereof. (URL: )

-

Synthesis of Imatinib Mesylate. (URL: [Link])

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (URL: [Link])

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (URL: [Link])

-

Olanzapine | C17H20N4S | CID 135398745 - PubChem. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. (URL: [Link])

-

Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (URL: [Link])

-

Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. (URL: [Link])

-

Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (URL: [Link])

-

Determination of piperazine derivatives in “Legal Highs”. (URL: [Link])

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (URL: [Link])

-

Structure‐activity relationship of antipsychotic piperazine derivatives. (URL: [Link])

-

Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. (URL: [Link])

-

Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (URL: [Link])

-

Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (URL: [Link])

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (URL: [Link])

-

(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (URL: [Link])

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (URL: [Link])

- Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl). (URL: https://www.researchgate.net/publication/23219747_Insulin-like_growth_factor-1_receptor_IGF-1R_kinase_inhibitors_SAR_of_a_series_of_3-6-4-Substituted-piperazin-1-yl-4-methyl-1H-benzimidazol-2-yl-1H-pyridin-2-one)

-

Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (URL: [Link])

-

Chemical optimization and functions of imatinib structure. (URL: [Link])

-

Synthesis of Piperazines by C-H Functionalization. (URL: [Link])

-

Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (URL: [Link])

-

Representative molecular structures and IC50 values of arylpiperazine derivatives. (URL: [Link])

-

Olanzapine structure: 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno(2,3-b)(1,5)benzodiazepine (PubChem Compound Database). (URL: [Link])

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (URL: [Link])

- Method for preparing piperazines. (URL: )

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

1-benzylpiperazine - Organic Syntheses Procedure. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Preparation method of vortioxetine - Eureka | Patsnap [eureka.patsnap.com]

- 3. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]